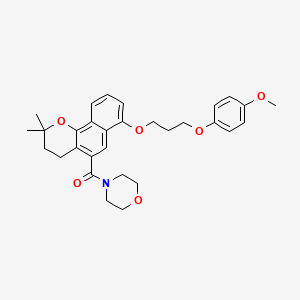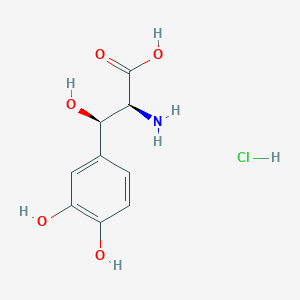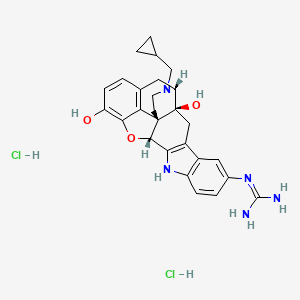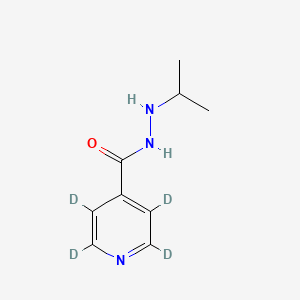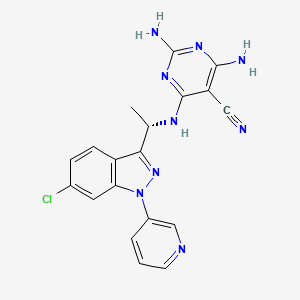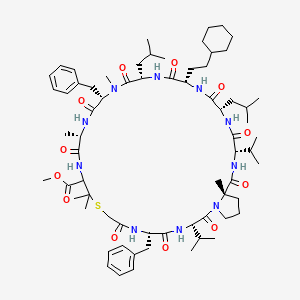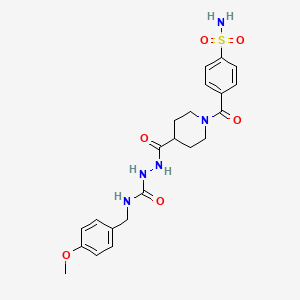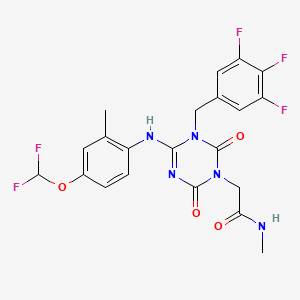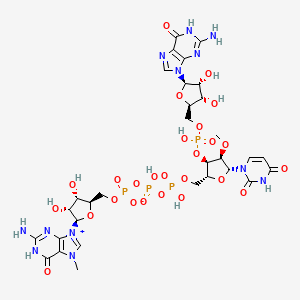![molecular formula C11H14O4 B12409527 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes a hydroxypropyl group, a methoxy group, and a methyl group attached to a cyclohexadiene-dione ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylcyclohexa-2,5-diene-1,4-dione and ®-2-hydroxypropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the starting materials.
Catalysts: A base, such as potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Procedure: The ®-2-hydroxypropyl bromide is slowly added to the solution of 2-methylcyclohexa-2,5-diene-1,4-dione in THF, and the mixture is stirred at room temperature for several hours. The reaction progress is monitored using thin-layer chromatography (TLC).
Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The diene-dione ring can be reduced to a cyclohexane ring using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: NaOMe in methanol at reflux temperature.
Major Products
Oxidation: Formation of 3-[(2R)-2-oxopropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione.
Reduction: Formation of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexane-1,4-dione.
Substitution: Formation of 3-[(2R)-2-hydroxypropyl]-5-alkoxy-2-methylcyclohexa-2,5-diene-1,4-dione.
科学研究应用
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexane-1,4-dione: Similar structure but with a reduced cyclohexane ring.
3-[(2R)-2-hydroxypropyl]-5-ethoxy-2-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with an ethoxy group instead of a methoxy group.
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-ethylcyclohexa-2,5-diene-1,4-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O4/c1-6(12)4-8-7(2)9(13)5-10(15-3)11(8)14/h5-6,12H,4H2,1-3H3/t6-/m1/s1 |
InChI 键 |
UDHYZSNFKHIRSC-ZCFIWIBFSA-N |
手性 SMILES |
CC1=C(C(=O)C(=CC1=O)OC)C[C@@H](C)O |
规范 SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


